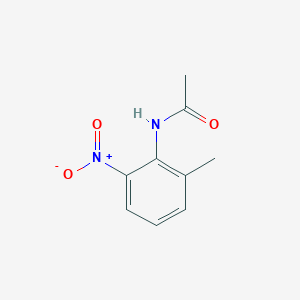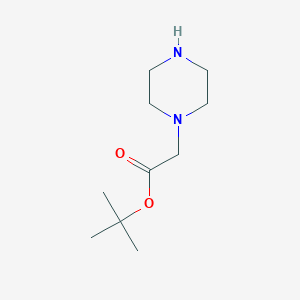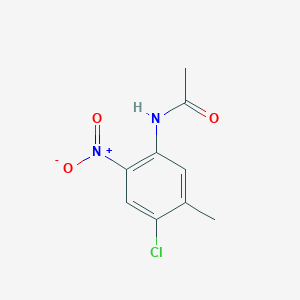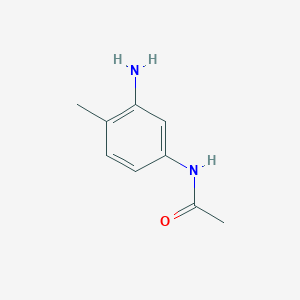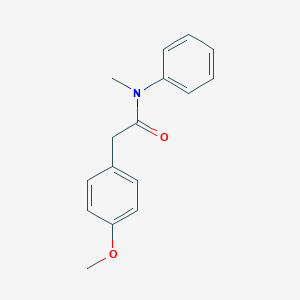
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has gained attention in recent years due to its potent analgesic effects. It was first synthesized in the 1960s by Paul Janssen, a Belgian chemist, and has since been used in scientific research to study its mechanism of action and biochemical effects.
Mechanism Of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain, which results in the inhibition of pain signals.
Biochemical And Physiological Effects
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it can also produce adverse effects such as nausea, vomiting, and constipation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide in lab experiments is its potent analgesic effects, which can be useful for studying pain pathways in the central nervous system. However, its potential for abuse and adverse effects such as respiratory depression and sedation can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide. One area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent or treat opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential effects on the central nervous system.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide involves the reaction of N-methyl-4-piperidone with 4-methoxybenzyl chloride in the presence of a base such as sodium carbonate. The resulting product is then reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product.
Scientific Research Applications
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been used to study its effects on the central nervous system and its potential for abuse.
properties
CAS RN |
5357-16-4 |
|---|---|
Product Name |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(14-6-4-3-5-7-14)16(18)12-13-8-10-15(19-2)11-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
TWQUUYSIDTVSEK-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



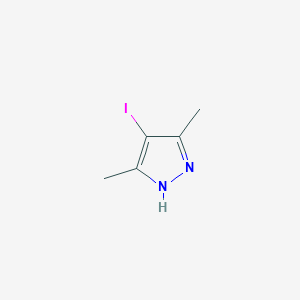


![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
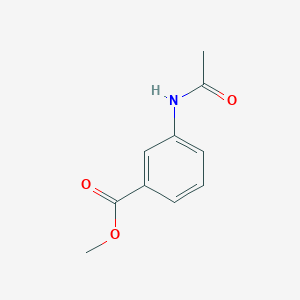
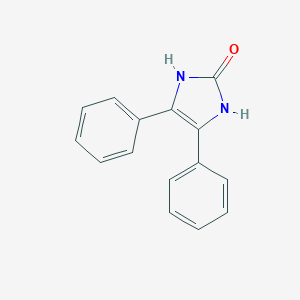

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)

